4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid
Overview
Description
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a chloro group, a methoxycarbonyl group, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methoxycarbonylphenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxycarbonyl groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxycarbonylphenylboronic acid
- 2-Methoxybenzoic acid
- 4-Chloro-2-methoxybenzoic acid
Uniqueness
4-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the presence of both chloro and methoxycarbonyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
4-(4-chloro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(3-5-11(14)15(18)19)9-4-6-13(17)12(7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHENNKAGJPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692046 | |
Record name | 4'-Chloro-3-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-38-4 | |
Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 4-chloro-3′-methoxy-, 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261916-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-3-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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